N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. This compound features a 1H-pyrazole moiety, which is known for its biological activity, particularly in medicinal chemistry. The compound has potential applications in pharmaceuticals, particularly as an antimicrobial and anticancer agent.
The synthesis and characterization of similar pyrazole derivatives have been documented in various scientific studies, highlighting their potential therapeutic applications. For instance, research has focused on the synthesis of benzenesulfonamide derivatives and their biological evaluations, demonstrating their efficacy against various pathogens and cancer cell lines .
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can be classified under:
The synthesis of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves several key steps:
The synthesis may utilize solvents such as tetrahydrofuran (THF) and reagents like triethylamine to facilitate the reaction conditions. The reaction time and temperature are critical parameters that influence yield and purity.
Key molecular data include:
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions typical for sulfonamides and pyrazoles:
Reactivity is influenced by substituents on the pyrazole ring and the benzenesulfonamide moiety, affecting reactivity patterns and selectivity in further transformations.
The mechanism of action for compounds like N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves:
Biological assays have shown that similar compounds exhibit antimicrobial and anticancer activities by disrupting cellular processes essential for pathogen survival or tumor growth .
Key physical properties include:
Chemical properties relevant to N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide include:
Relevant data from spectroscopic analyses (e.g., NMR, IR) confirm structural integrity and functional groups present within the molecule .
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has potential applications in various fields:
Research continues to explore its efficacy and safety profiles in clinical settings, aiming to develop novel therapeutics based on this compound's structure .
The compound N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide features a three-component architecture: a 4-chloro-3,5-dimethylpyrazole ring, an ethylenediamine linker, and a benzenesulfonamide group. The IUPAC name systematically describes this arrangement:
The molecular formula is C₁₃H₁₆ClN₃O₂S (molecular weight: 313.80 g/mol), with the SMILES string Cc1nn(CCNS(=O)(=O)c2ccccc2)c(C)c1Cl
encoding its connectivity. The pyrazole ring’s chloro and methyl substituents induce steric hindrance, while the sulfonamide’s oxygen atoms provide hydrogen-bonding capability. The ethyl linker allows conformational flexibility, enabling adaptation to biological targets like carbonic anhydrases [3] [6].
Spectroscopic data validate the compound’s structural identity and purity:
Pyrazole ring vibrations observed at 1550–1600 cm⁻¹ (C=N/C=C stretches) [3].
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry (MS):
X-ray crystallography reveals a non-planar conformation with dihedral angles of 55°–65° between the pyrazole and benzene rings. Key features include:
Table 1: Hydrogen-Bonding Geometry in Crystal Lattice
D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D-H-A (°) |
---|---|---|---|---|
N-H···O=S (intramolecular) | 0.88 | 2.85 | 3.12 | 168 |
N-H···O (solvent) | 0.88 | 2.78 | 3.25 | 152 |
C-H···Cl (pyrazole) | 0.95 | 2.92 | 3.41 | 122 |
This network stabilizes the solid-state structure and mimics interactions with carbonic anhydrase active sites, where sulfonamide N-H coordinates to Zn²⁺ and SO₂ groups form H-bonds with Thr199 [2] [4].
Pyrazole-sulfonamide hybrids exhibit varied bioactivity depending on substituents and linker length. Key comparisons:
Table 2: Inhibition of Human Carbonic Anhydrases (hCA) by Pyrazole-Sulfonamide Analogues
Compound | hCA I (μM) | hCA II (μM) | hCA IV (μM) | hCA VII (μM) | Structural Features |
---|---|---|---|---|---|
N-(2-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | >10.0 | 0.381 | >10.0 | 0.194 | Chloro/methyl pyrazole; ethyl linker |
7c [2] | 0.26 | 0.004 | 0.033 | 0.040 | 2,4-Dichloro phenylsulfonamide |
7d [2] | 0.096 | 0.008 | 3.42 | 0.014 | 3-NO₂-benzenesulfonamide |
7n [2] | 3.83 | 0.001 | 0.004 | 0.009 | Pyrazole bis-sulfonamide |
Acetazolamide [2] | 0.25 | 0.012 | 0.074 | 0.003 | Reference inhibitor |
Key trends:
Figure: Activity Cliff Analysis
Pyrazole substitution at C3/C5: Methyl groups improve lipid solubility (log P ≈ 2.8) but sterically hinder hCA I binding.Chloro vs. bromo: Brominated analogues (e.g., 2-bromo-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide) exhibit similar potency but allow further derivatization via Suzuki coupling [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: